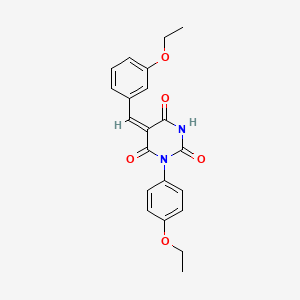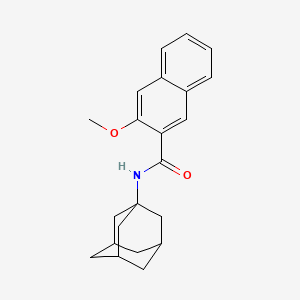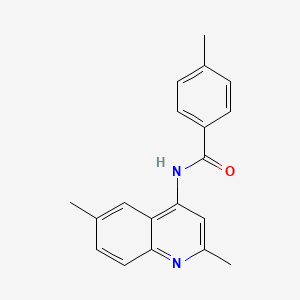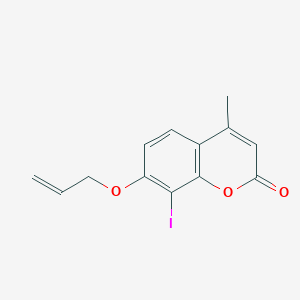![molecular formula C16H16Cl2N2OS B4933997 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea, also known as DCPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenylurea family of compounds, which are known for their ability to inhibit the growth of plants and fungi. DCPU has been shown to have a variety of effects on biological systems, including its ability to inhibit the growth of cancer cells and to modulate the immune system. In
作用机制
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea involves its ability to inhibit the activity of tubulin, which is essential for cell division. This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, which ultimately results in cell death. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea also has immunomodulatory effects, which are thought to be mediated by its ability to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has a variety of biochemical and physiological effects on biological systems. In addition to its effects on cancer cells and the immune system, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of fungi and plants. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall synthesis. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have antifungal effects, which could make it useful in the treatment of fungal infections.
实验室实验的优点和局限性
One of the advantages of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in lab experiments is its ability to inhibit the growth of cancer cells and modulate the immune system. This makes it a promising candidate for the development of new cancer treatments and immunomodulatory drugs. However, there are also some limitations to using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to have cytotoxic effects on normal cells, which could limit its use in certain applications.
未来方向
There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. One area of research is the development of new cancer treatments based on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. Researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in combination with other drugs to enhance its anticancer effects. Another area of research is the development of immunomodulatory drugs based on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. Researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea to modulate the immune system in the treatment of autoimmune diseases. Finally, researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in the treatment of fungal infections.
合成方法
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea involves the reaction of 3,4-dichlorobenzyl chloride with potassium thioacetate to form the thioether intermediate. This intermediate is then reacted with phenylisocyanate to form N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. The process involves several steps and requires careful handling of the reagents to ensure the purity of the final product.
科学研究应用
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It does this by inhibiting the activity of a protein called tubulin, which is essential for cell division. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-7-6-12(10-15(14)18)11-22-9-8-19-16(21)20-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATIQDVIZPOKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)

![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)

![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)